

Technical Support Center: Overcoming Challenges of Using Custodiol in Neonatal Animal Models

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Compound of Interest

Compound Name: *Custodiol*
Cat. No.: *B12649038*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Custodiol®** (HTK - Histidine-Tryptophan-Ketoglutarate) solution in neonatal animal models of cardiac surgery and organ preservation.

Frequently Asked Questions (FAQs)

Q1: What is **Custodiol®** and how does it induce cardiac arrest?

Custodiol®, also known as HTK solution, is an intracellular, crystalloid cardioplegic solution.[1][2][3] It induces diastolic cardiac arrest by depleting the extracellular space of sodium and calcium, which hyperpolarizes the myocyte plasma membrane.[2][4] Its composition is designed to mimic the intracellular environment.[4]

Q2: What are the purported advantages of using a single-dose solution like **Custodiol®**?

The primary advantage of **Custodiol®** is its single-dose administration, which can provide myocardial protection for up to three hours.[3][5][6] This uninterrupted period can be beneficial for complex and lengthy surgical procedures.[2][5]

Q3: Is **Custodiol®** superior to other cardioplegic solutions in neonatal models?

The evidence is conflicting. Some studies in neonatal animal models and clinical trials in pediatric patients have shown comparable or even superior myocardial protection with **Custodiol®** when compared to conventional solutions like cold blood cardioplegia.[7] However, other studies have reported higher troponin release, suggesting poorer myocardial protection with **Custodiol®** in neonates.[5][8][9][10][11] The choice of cardioplegic solution often depends on institutional preference and the specific experimental context.[9][10]

Q4: What is the modified **Custodiol-N** solution?

Custodiol-N is a modified version of the original HTK solution.[12] It has been supplemented with amino acids (glycine and alanine) and iron chelators (deferoxamine and LK-614) to inhibit hypoxia-induced plasma membrane pore formation and cold-induced cell injury.[12] A portion of the histidine has also been replaced with N-acetyl-histidine to reduce potential adverse effects related to "redox-active" iron.[12] A clinical trial is underway to compare the safety of **Custodiol** and **Custodiol-N** in pediatric heart transplantation.[13]

Troubleshooting Guide

Issue 1: Suboptimal Myocardial Protection and High Biomarker Release (Troponin, CK-MB)

Possible Causes:

- **Inadequate Myocardial Cooling:** The protective effects of **Custodiol®** are temperature-dependent.
- **Incorrect Infusion Pressure:** The neonatal myocardium is highly sensitive to infusion pressure. Even moderately elevated pressures can cause significant damage, especially in hypoxic hearts.[14]
- **Insufficient Perfusion Volume:** Inadequate volume of **Custodiol®** may not be sufficient to achieve the necessary ionic balance for effective cardioplegia.[15]
- **Extended Ischemic Times:** While **Custodiol®** is designed for long ischemic periods, very prolonged cross-clamp times may exceed its protective capacity in the neonatal heart.

Solutions:

- Monitor Myocardial Temperature: Ensure the heart is uniformly cooled to the target temperature (typically 4-8°C).[3][10]
- Directly Monitor Infusion Pressure: Maintain a low and controlled aortic root pressure during infusion (e.g., 30-50 mm Hg in neonatal piglets).[14]
- Ensure Adequate Perfusion: Use a standard, weight-adjusted volume of **Custodiol®** (e.g., 35 ml/kg in pediatric patients) and ensure even distribution throughout the myocardium.[3]
- Consider Modifying the Solution: For specific experimental needs, consider supplementing **Custodiol®** with agents that may enhance its protective effects, such as the antioxidant ebselen, which has shown improved myocardial protection in neonatal porcine hearts.[16]

Issue 2: Myocardial Edema

Possible Causes:

- High Infusion Pressure: Excessive pressure can lead to fluid extravasation into the myocardial tissue.[14]
- Large Infusion Volume: The large volume of crystalloid solution can contribute to fluid shifting and edema.
- Composition of **Custodiol®**: The solution contains mannitol to decrease cellular edema, but the overall hypotonicity may contribute to fluid accumulation.[5][6]

Solutions:

- Strict Pressure Control: As mentioned above, maintain low and controlled infusion pressures.[14]
- Optimize Infusion Volume: Use the minimum effective volume required for complete cardiac arrest and cooling.
- Post-operative Management: Employ ultrafiltration during cardiopulmonary bypass to remove excess fluid.

Issue 3: Electrolyte Imbalances (e.g., Hyponatremia)

Possible Causes:

- Low Sodium Content of **Custodiol®**: The solution has a very low sodium concentration (15 mmol/L) which can lead to dilutional hyponatremia, a known concern with its use.[\[4\]](#)[\[5\]](#)

Solutions:

- Monitor Serum Electrolytes: Frequently monitor serum sodium levels during and after the procedure.
- Hemofiltration/Ultrafiltration: Utilize hemofiltration or ultrafiltration during cardiopulmonary bypass to manage electrolyte levels and fluid balance.
- Careful Fluid Management: Meticulously manage post-operative fluid administration to correct any electrolyte abnormalities. Studies in neonatal lambs highlight the importance of appropriate oral electrolyte solutions for maintaining balance.[\[17\]](#)[\[18\]](#)

Data Summary

Table 1: Comparison of **Custodiol®** vs. Blood Cardioplegia in Neonatal/Pediatric Studies

Study Outcome	Custodiol® Group	Blood Cardioplegia Group	Animal Model/Patient Population	Key Findings	Reference
Myocardial Damage (Troponin-I Release)	Higher	Lower	Neonates (ASO)	Custodiol® was associated with larger troponin release, suggesting poorer myocardial protection.	[8]
Myocardial Damage (CK-MB)	Lower	Higher	Neonates (ASO)	CK-MB concentrations were higher in the cold blood cardioplegia group post-operatively.	[7]
Ventricular Function (LVEF)	Higher	Lower	Neonates (ASO)	LVEF was higher in the Custodiol® group immediately post-op and at 24 hours.	[7]
Inotropic Support	Lower	Higher	Neonates (ASO)	Patients in the cold blood cardioplegia group had higher	[7]

inotropic
scores in the
first 24 hours.

Composite
Adverse
Outcomes
(death,
LCOS, AKI,
arrhythmia)

Higher Risk

Lower Risk

Pediatric
Cardiac
Surgery

Custodiol®
was found to
be an
independent
predictor of
adverse
outcomes. [\[19\]](#)

Composite
Endpoint
(death,
LCOS, AKI,
arrhythmia)

No significant
difference

No significant
difference

Pediatric
Cardiac
Surgery

No difference
in the
composite
endpoint
between the
two groups. [\[3\]](#)

Mortality

No significant
difference

No significant
difference

Meta-analysis
of pediatric
patients

No difference
in mortality
between
Custodiol®,
Del-Nido, St.
Thomas, and
blood
cardioplegia. [\[3\]](#)

Myocardial
ATP and
Lactate
Content

No significant
difference

No significant
difference

Neonatal
Piglets

Equivalent
myocardial
protection
based on
biochemical
assessment. [\[5\]\[9\]\[10\]](#)

Experimental Protocols

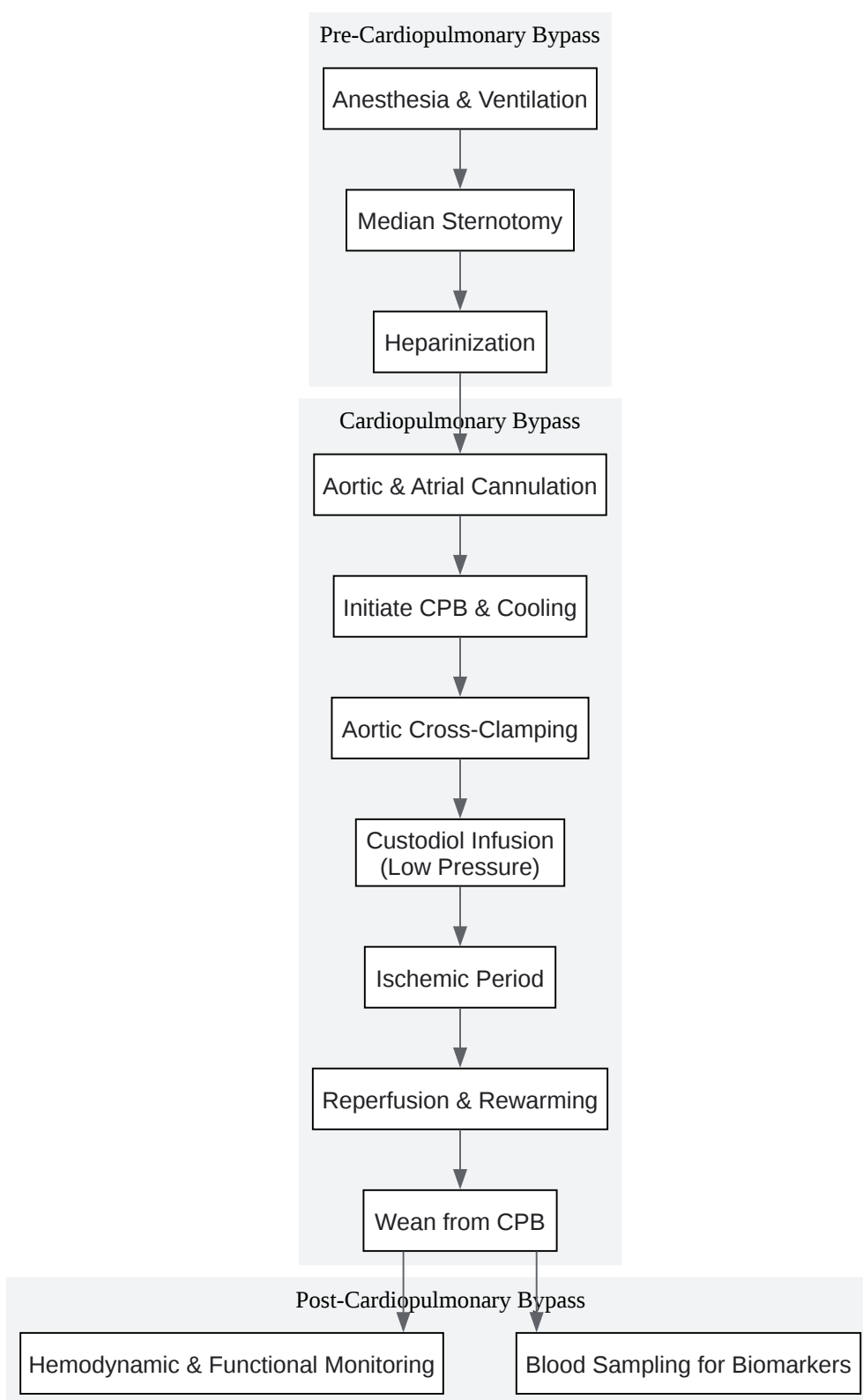
Representative Protocol for Custodiol® Administration in a Neonatal Piglet Model

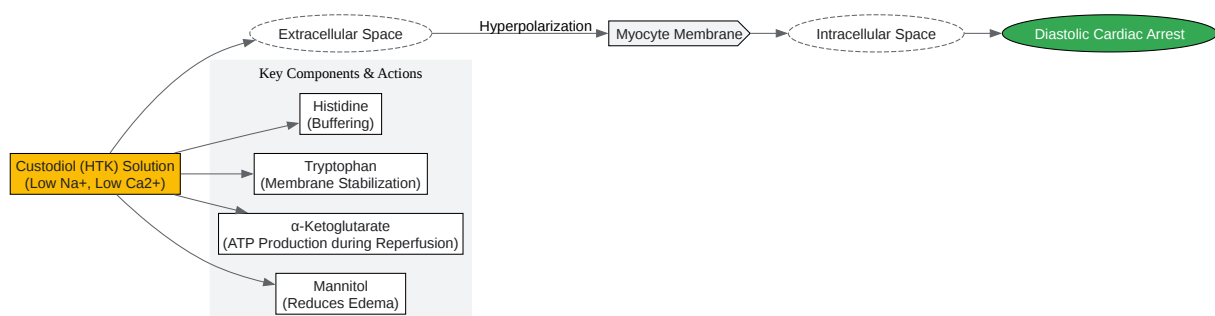
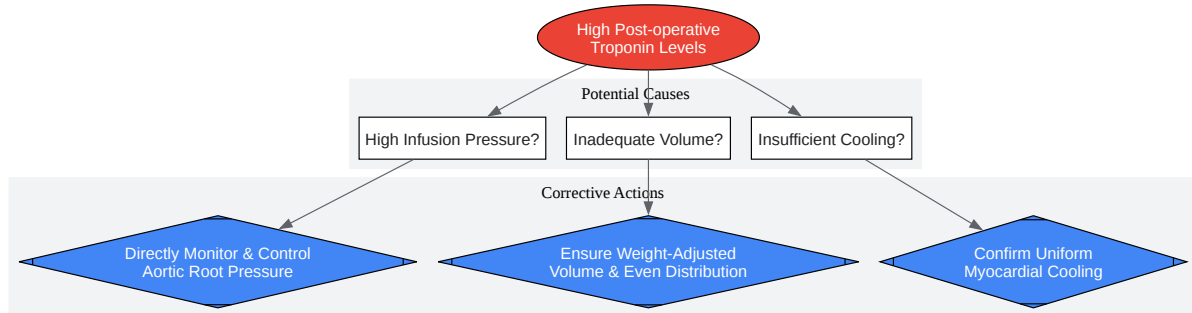
This protocol is a synthesis of methodologies described in the literature.[\[5\]](#)[\[14\]](#)[\[16\]](#)

- Animal Preparation:
 - Anesthetize neonatal piglets according to an approved institutional protocol.
 - Establish mechanical ventilation.
 - Perform a median sternotomy to expose the heart.
 - Administer heparin to achieve a target activated clotting time (ACT).
 - Establish cardiopulmonary bypass (CPB) via aortic and right atrial cannulation.
- Cardioplegia Administration:
 - Initiate systemic cooling on CPB to a target temperature.
 - Cross-clamp the ascending aorta.
 - Deliver cold (4-8°C) **Custodiol®** solution into the aortic root.
 - Crucially, directly monitor the aortic root pressure and maintain it within a low range (e.g., 30-50 mmHg).
 - Infuse a weight-appropriate volume (e.g., 30-50 ml/kg) until cardiac arrest is achieved and the myocardium is uniformly cooled.
- Ischemic Period:
 - Maintain the desired ischemic time for the surgical or experimental procedure. For **Custodiol®**, this is typically a single infusion for the entire cross-clamp period.
- Reperfusion:

- Remove the aortic cross-clamp to allow reperfusion with oxygenated blood from the CPB circuit.
- Gradually rewarm the animal.
- Wean from CPB when hemodynamically stable.
- Post-operative Monitoring:
 - Monitor hemodynamic parameters, cardiac function (e.g., via echocardiography or pressure-volume loops), and collect blood samples for biomarker analysis (troponin, CK-MB, electrolytes).

Visualizations





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